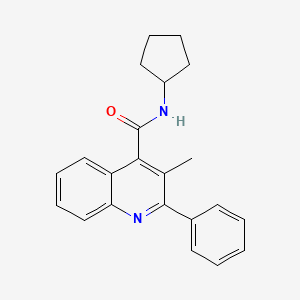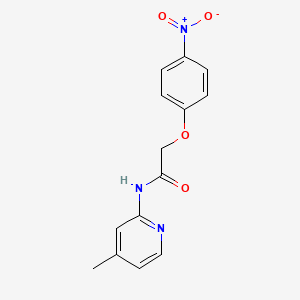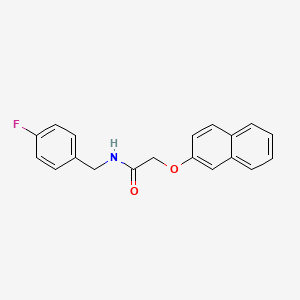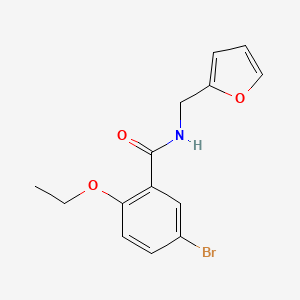
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, leading to various cellular effects, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, this compound has been shown to have various biochemical and physiological effects. It has been shown to induce autophagy, a cellular process that plays a role in the maintenance of cellular homeostasis. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and Wnt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide is its high selectivity for CK2, which minimizes off-target effects. It is also a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of CK2 activity.
Zukünftige Richtungen
For the study of N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide include the development of more potent inhibitors and investigation of its role in other diseases.
Synthesemethoden
The synthesis of N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide involves several steps, including the reaction of cyclopentanone with ethyl 2-phenylacetoacetate to form the corresponding cyclopentanone derivative. This derivative is then reacted with 3-methylquinoline-4-carboxylic acid to obtain the final product, this compound. The synthesis process was optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed and contributes to tumor growth, making it an attractive target for cancer therapy. This compound has been shown to inhibit CK2 activity and induce cell death in cancer cells. In neurodegenerative diseases, CK2 is involved in the regulation of tau protein, which is a key player in the development of Alzheimer's disease. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In viral infections, CK2 is involved in the replication of certain viruses, such as hepatitis C virus. This compound has been shown to inhibit viral replication and reduce viral load in infected cells.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-15-20(22(25)23-17-11-5-6-12-17)18-13-7-8-14-19(18)24-21(15)16-9-3-2-4-10-16/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNNWRUQGSTLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)


![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
